(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1217686-40-2
VCID: VC2352540
InChI: InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O
Molecular Formula: C17H22INO4
Molecular Weight: 431.3 g/mol

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 1217686-40-2

Cat. No.: VC2352540

Molecular Formula: C17H22INO4

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid - 1217686-40-2

Specification

CAS No. 1217686-40-2
Molecular Formula C17H22INO4
Molecular Weight 431.3 g/mol
IUPAC Name (2S)-2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Standard InChI Key NXSXNFISDKPVCF-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)I)C(=O)O
SMILES CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O

Introduction

Chemical Identity and Properties

Nomenclature and Identification

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid is a modified amino acid derivative with several synonyms in the scientific literature. The compound is identified by CAS number 1217686-40-2 . It is also sometimes referred to as Boc-(S)-α-(4-iodobenzyl)proline in research contexts, emphasizing its relation to proline derivatives .

Structural and Physical Properties

The compound has a molecular formula of C₁₇H₂₂INO₄ with a molecular weight of 431.27 g/mol . The structure contains several key functional groups including a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid, a pyrrolidine ring, and an iodobenzyl moiety. The (S) designation indicates the specific stereochemistry at the C-2 position of the pyrrolidine ring, which is critical for its biological activity and applications.

Physical Data

The following table summarizes the key physical and chemical properties of the compound:

PropertyValue
CAS Number1217686-40-2
Molecular FormulaC₁₇H₂₂INO₄
Molecular Weight431.27 g/mol
AppearanceNot specified in available sources
Storage ConditionsRequires appropriate solvent selection for stock solutions; ultrasonic bath may increase solubility
Shipping ConditionsAvailable with blue ice or at room temperature upon request

Synthesis and Preparation

Synthetic Routes

Desired ConcentrationAmount of Compound
1 mg
1 mM2.3187 mL
5 mM0.4637 mL
10 mM0.2319 mL

These calculations are based on the molecular weight of 431.27 g/mol .

Conformational Properties and Structural Characteristics

Stereochemistry and Conformation

Applications and Research Significance

Peptide Synthesis Applications

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid serves as a key building block in peptide synthesis, particularly for developing biologically active compounds. Its unique structure enables the incorporation of specific functionalities that enhance peptide stability and activity . The compound's conformational properties make it valuable for designing peptides with particular structural characteristics.

Drug Development Research

This compound plays a significant role in pharmaceutical research, especially in the design of novel therapeutic agents. Its ability to modify biological activity makes it a valuable tool for medicinal chemists working on drug discovery programs . The iodine functionality provides opportunities for further derivatization through various coupling reactions.

Bioconjugation Applications

The compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application facilitates the development of targeted therapies and diagnostic agents in the biomedical field . The iodophenyl group can serve as a reactive handle for bioorthogonal chemistry.

Neuroscience Research

In neuroscience research, the compound has applications particularly in studying receptor interactions and signaling pathways. These investigations can potentially lead to advancements in understanding neurological disorders , as conformationally constrained amino acids often exhibit specific interactions with neurological targets.

Material Science Applications

Beyond biological applications, this compound is also explored in material science for creating functionalized surfaces and polymers. These modifications can enhance the properties of materials used in various applications , leveraging the compound's ability to participate in specific chemical transformations.

Reactivity and Chemical Transformations

Bioorthogonal Reactions

QuantityPrice (USD)Availability
100 mg$134.00In stock
250 mg$156.00In stock
1 g$389.00In stock
5 gNot specifiedNot specified

These prices reflect the specialized nature of this research chemical .

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